molecular formula C7H13ClN2O B1431446 4-Methoxy-piperidine-4-carbonitrile hydrochloride CAS No. 1082040-34-3

4-Methoxy-piperidine-4-carbonitrile hydrochloride

Cat. No.: B1431446
CAS No.: 1082040-34-3
M. Wt: 176.64 g/mol
InChI Key: PEGAMEYJEDUKFL-UHFFFAOYSA-N
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Description

4-Methoxy-piperidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a methoxy group and a carbonitrile group to the piperidine ring enhances its chemical properties and potential applications. This compound is often used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-piperidine-4-carbonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Introduction of Carbonitrile Group: The intermediate product is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the carbonitrile group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 4-oxo-piperidine-4-carbonitrile hydrochloride.

    Reduction: Formation of 4-methoxy-piperidine-4-amine hydrochloride.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-piperidine-4-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The methoxy and carbonitrile groups can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-piperidine:

    4-Cyano-piperidine: Lacks the methoxy group, which may affect its solubility and chemical properties.

    4-Hydroxy-piperidine-4-carbonitrile: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.

Uniqueness

4-Methoxy-piperidine-4-carbonitrile hydrochloride is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

4-methoxypiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-10-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGAMEYJEDUKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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